molecular formula C17H11N3O4S B13815154 5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid

5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid

Cat. No.: B13815154
M. Wt: 353.4 g/mol
InChI Key: KQWHOKRIXPZREO-LCYFTJDESA-N
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Description

5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid is a complex organic compound that features a quinoline ring fused with a pyrrolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of reduced quinoline derivatives .

Scientific Research Applications

5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
  • Indole derivatives
  • Oxazoline derivatives

Uniqueness

What sets 5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid apart is its unique structural combination of a quinoline ring with a pyrrolo-pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications .

Properties

Molecular Formula

C17H11N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

5-[(Z)-(2-oxo-1H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]quinoline-8-sulfonic acid

InChI

InChI=1S/C17H11N3O4S/c21-17-13(12-4-2-8-19-16(12)20-17)9-10-5-6-14(25(22,23)24)15-11(10)3-1-7-18-15/h1-9H,(H,19,20,21)(H,22,23,24)/b13-9-

InChI Key

KQWHOKRIXPZREO-LCYFTJDESA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)/C=C\3/C4=C(NC3=O)N=CC=C4

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)C=C3C4=C(NC3=O)N=CC=C4

Origin of Product

United States

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